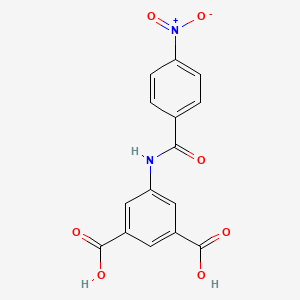
3-(3-ethylphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3-ethylphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 2680532-04-9 . It is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is part of a larger group of pyrrolidine derivatives that are widely used by medicinal chemists to develop compounds for the treatment of various human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, N-acyl- and N-Boc-protected pyrrolidines can be synthesized via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are diverse and depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including addition-elimination reactions .Future Directions
Pyrrolidine derivatives, including “3-(3-ethylphenyl)pyrrolidine hydrochloride”, continue to be of interest in drug discovery due to their versatile scaffold and potential for biological activity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-ethylphenyl)pyrrolidine hydrochloride involves the reaction of 3-ethylphenylacetonitrile with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-ethylphenylacetonitrile", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-ethylphenylacetonitrile is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 3-(3-ethylphenyl)pyrrolidine.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to form 3-(3-ethylphenyl)pyrrolidine hydrochloride." ] } | |
CAS No. |
2680532-04-9 |
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



